![molecular formula C16H20BrNO4 B13500535 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate](/img/structure/B13500535.png)
2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate
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Overview
Description
2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a versatile method for synthesizing complex organic compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline derivatives, while reduction reactions can produce fully saturated isoquinoline compounds.
Scientific Research Applications
2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethylcyclohexane: This compound has similar steric properties due to the presence of two methyl groups.
tert-butyl (dimethyl) silyl compounds: These compounds share the tert-butyl group, which contributes to their unique reactivity.
Uniqueness
2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is unique due to the combination of its tert-butyl, methyl, and bromine substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is part of the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural formula of the compound is represented as follows:
This structure features a tetrahydroisoquinoline core with tert-butyl and bromo substituents at specific positions, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that THIQ derivatives exhibit a range of biological activities including:
- Antimicrobial Properties : THIQ compounds have shown efficacy against various bacterial strains. The presence of the bromo substituent in this compound may enhance its interaction with microbial targets.
- Neuroprotective Effects : Some THIQ derivatives are studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anticancer Activity : Preliminary studies suggest that THIQ analogs may inhibit tumor growth and induce apoptosis in cancer cells.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : This compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : It could interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction.
- Oxidative Stress Reduction : Some studies indicate that THIQ derivatives can reduce oxidative stress in cells, contributing to their protective effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Neuroprotective | Reduced neuronal cell death in models | |
Anticancer | Induced apoptosis in cancer cell lines |
Case Study: Neuroprotective Potential
A study examining the neuroprotective effects of THIQ analogs found that compounds similar to this compound significantly reduced apoptosis in neuronal cells exposed to neurotoxic agents. The proposed mechanism involved modulation of the Bcl-2 family proteins, leading to enhanced cell survival rates.
Table 2: Comparative Analysis of THIQ Derivatives
Properties
Molecular Formula |
C16H20BrNO4 |
---|---|
Molecular Weight |
370.24 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl (3R)-7-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-9-11-7-12(17)6-5-10(11)8-13(18)14(19)21-4/h5-7,13H,8-9H2,1-4H3/t13-/m1/s1 |
InChI Key |
AUVPVHBZXCGVRS-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)OC)C=CC(=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C=CC(=C2)Br |
Origin of Product |
United States |
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